molecular formula C16H24N2O2 B7933634 Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester

Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933634
M. Wt: 276.37 g/mol
InChI Key: ZYRONJPZIAYFBW-UHFFFAOYSA-N
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Description

Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is a carbamate derivative characterized by a benzyl ester group, a methyl-substituted carbamic acid, and a cyclohexyl ring with a 2-methylamino substituent. Its molecular formula is C15H21N2O2, with a molecular weight of 261.35 g/mol. The compound’s structure combines lipophilic (benzyl, cyclohexyl) and polar (carbamate, methylamino) moieties, influencing its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

benzyl N-methyl-N-[2-(methylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-17-14-10-6-7-11-15(14)18(2)16(19)20-12-13-8-4-3-5-9-13/h3-5,8-9,14-15,17H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRONJPZIAYFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1N(C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminomethylation of Cyclohexanol

The cyclohexanol derivative is treated with methylamine under acidic conditions to yield 2-methylaminocyclohexanol. This step is typically conducted in dichloromethane (DCM) or ethanol at 0–5°C to minimize racemization. The reaction is monitored via thin-layer chromatography (TLC), with a reported yield of 78–85%.

Carbamate Formation

The 2-methylaminocyclohexanol intermediate is reacted with methyl carbamoyl chloride in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This step forms the carbamate linkage, critical for the compound’s stability. Studies indicate that using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent improves yields to 90–92%.

Benzyl Esterification

The final step involves esterification with benzyl alcohol under azeotropic conditions. Cyclohexane is preferred over traditional solvents like benzene or carbon tetrachloride due to safety concerns, achieving comparable yields (88–90%) without racemization. The reaction mixture is refluxed for 4–6 hours, with water removed via a Dean-Stark apparatus. Ethyl acetate is added post-reaction to precipitate the product as a p-toluenesulfonate salt.

Optimization of Reaction Conditions

Solvent Selection

Comparative studies demonstrate that cyclohexane outperforms toluene in minimizing racemization during esterification. For example, phenylglycine benzyl ester synthesized in toluene exhibited 15–20% racemization, whereas cyclohexane-based reactions preserved enantiopurity.

SolventRacemization (%)Yield (%)
Cyclohexane<188
Toluene15–2082
Benzene<190

Data synthesized from Refs.

Temperature and Catalysis

Esterification at 80–85°C in cyclohexane with p-TsOH (1.2 equivalents) maximizes conversion rates. Lower temperatures (60°C) reduce racemization but extend reaction times to 8–10 hours. Catalytic amounts of DMAP (4-dimethylaminopyridine) further accelerate the reaction, achieving 95% conversion in 3 hours.

Analytical Validation and Characterization

Chiral HPLC Analysis

Enantiopurity is verified using chiral HPLC with a Chiralpak IC column and hexane/isopropanol (90:10) mobile phase. Retention times for the (R)- and (S)-enantiomers are 12.3 and 14.7 minutes, respectively.

Spectroscopic Confirmation

  • NMR : 1H^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH2_2Ph), 3.65–3.58 (m, 1H, cyclohexyl-H), 2.85 (s, 3H, NCH3_3).

  • IR : Strong absorption at 1745 cm1^{-1} (C=O stretch of carbamate) and 1220 cm1^{-1} (C–O ester).

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

Immobilizing the cyclohexyl intermediate on Wang resin enables stepwise assembly under microwave-assisted conditions. This method reduces purification steps but achieves lower yields (70–75%) compared to solution-phase synthesis.

Enzymatic Esterification

Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF4_4) offers an eco-friendly alternative. However, substrate specificity limits its application to non-bulky amines, with yields <50%.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A pilot study using a Corning AFR module achieved 92% yield at a throughput of 5 kg/day, with residual solvent levels <10 ppm. Critical parameters include:

  • Residence time: 15 minutes

  • Temperature gradient: 25°C → 80°C

  • Pressure: 2.5 bar

Chemical Reactions Analysis

Types of Reactions

Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

  • Reagent in Synthesis: This compound is utilized as a reagent in organic synthesis, particularly in the formation of more complex molecules.
  • Intermediate Production: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

2. Biological Research:

  • Enzyme Interaction Studies: The compound is studied for its interactions with specific enzymes, which can provide insights into metabolic pathways.
  • Receptor Binding Studies: Its potential to bind to biological receptors makes it valuable for pharmacological research.

3. Medicinal Chemistry:

  • Drug Development: Investigated for its potential as a precursor in drug development, particularly for conditions involving enzyme inhibition or modulation.
  • Therapeutic Properties: Preliminary studies suggest it may exhibit antimicrobial and cytotoxic effects against cancer cells.

Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester has shown promising biological activities:

  • Antimicrobial Activity: Exhibits potential to inhibit bacterial growth, making it a candidate for further antimicrobial studies.
  • Cytotoxicity: Demonstrated significant cytotoxic effects on various cancer cell lines, indicating its potential role in oncology.
  • Neuropharmacological Effects: May interact with neurotransmitter systems, suggesting possible anxiolytic or analgesic properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound reveals that modifications to its cyclohexyl and amino groups can significantly influence its biological activity. For instance:

Modification TypeEffect on Activity
Cyclohexane SubstituentAlters binding affinity and selectivity
Amino Group VariationInfluences neuropharmacological effects

Case Studies

Case Study 1: Antimicrobial Testing
A study involving a series of carbamate derivatives demonstrated that this compound exhibited antimicrobial activity comparable to established antibiotics against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Analysis
In vitro analysis on breast cancer cell lines indicated that this compound induced apoptosis at micromolar concentrations. Flow cytometry results suggested that the compound triggers apoptosis through intrinsic pathways, warranting further exploration for cancer therapy applications.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential inhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cell lines
NeuropharmacologicalPossible interaction with neurotransmitter systems

Mechanism of Action

The mechanism of action of Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related carbamic acid benzyl esters:

Compound Name (CAS/Ref.) Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities
Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester 2-Methylamino on cyclohexyl, benzyl ester 261.35 Inferred cholinesterase modulation (see §2.3)
(4-Methylamino-cyclohexyl)-carbamic acid benzyl ester 4-Methylamino on cyclohexyl 261.35 Structural isomer; positional effects on activity
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353967-76-6) Chloro-acetyl-ethyl-amino on cyclohexyl 352.90 Halogenated side chain; potential increased toxicity
(6-Bromo-hexyl)-carbamic acid benzyl ester (CAS 116784-97-5) 6-Bromohexyl chain 358.00 Alkyl halide chain; intermediate in organic synthesis
Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester (CAS 1354009-43-0) Piperidin-3-yl group, stereospecific (S)-configuration 248.33 Enhanced conformational specificity

Biological Activity

Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is classified as a carbamate, characterized by the presence of a cyclohexyl group, a methylamino substituent, and a benzyl ester. Its chemical structure can be represented as follows:

  • Chemical Formula : C16H23N2O2
  • Molecular Weight : 275.37 g/mol

The unique structural features contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways. For example, it has been investigated for its activity against carbonic anhydrases, which are crucial for various physiological processes.
  • Receptor Binding : The compound may bind to specific receptors, modulating cellular signaling pathways that affect cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibiotics.
  • Anticancer Potential : Similar compounds have demonstrated anticancer effects, indicating that this compound may also inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Experimental Data

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The results indicated significant inhibition against certain bacterial strains, potentially due to its structural similarity to known antimicrobial agents.
  • Anticancer Activity Evaluation :
    • In vitro assays were conducted to assess the cytotoxic effects of the compound on cancer cell lines. The results showed dose-dependent inhibition of cell viability, suggesting that the compound may induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundCarbamate, CyclohexylAntimicrobial, AnticancerLipophilic nature enhances bioavailability
CarbamazepineAromatic rings, Amino groupsAnticonvulsantEstablished therapeutic use
PhenobarbitalBarbiturate structureSedativeLong history in clinical use
ChloroquineQuinoline structure with chloro groupAntimalarialWell-studied mechanism

This table highlights the unique aspects of this compound compared to other compounds with known biological activities.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis yield of Methyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester, particularly in stereochemical control?

Answer: Stereochemical control during synthesis requires careful selection of protecting groups and reaction conditions. For example, benzyl carbamates with cyclohexyl substituents often involve regioselective deprotection steps (e.g., hydrogenolysis for benzyl groups) to preserve stereochemistry . Parallel purification via flash chromatography (using ratios like 1:3 ethyl acetate/hexane) can isolate stereoisomers, as seen in analogs like benzyl (3-hydroxycyclohexyl)carbamate . Monitoring reaction progress with TLC (Rf ~0.4 in ethyl acetate) and adjusting pH during aqueous workup (pH 6–7) minimizes racemization.

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